molecular formula C22H23ClN2O4 B10934054 ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10934054
M. Wt: 414.9 g/mol
InChI Key: MRAFPIPYUGYIHW-UHFFFAOYSA-N
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Description

Ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chloro and methoxy groups, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyrazole ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 3-[4-methoxyphenyl]-1H-pyrazol-1-yl]propanoate: Lacks the chloro substituent, which may result in different biological activities.

    Ethyl 3-[4-chloro-1H-pyrazol-1-yl]propanoate: Lacks the methoxy substituents, which can affect its chemical reactivity and binding properties.

The unique combination of chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

ethyl 3-[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C22H23ClN2O4/c1-4-29-19(26)13-14-25-22(16-7-11-18(28-3)12-8-16)20(23)21(24-25)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3

InChI Key

MRAFPIPYUGYIHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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